REACTION_SMILES
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[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[O:18][CH2:19][CH:20]1[CH2:21][CH:22]([c:24]2[cH:25][c:26]([CH3:27])[cH:28][cH:29][c:30]2[S:31](=[O:32])(=[O:33])[O-:34])[CH2:23]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:36][CH2:37][O:38][CH2:39][CH3:40].[CH3:7][S:8]([CH3:9])=[O:10].[K+:6].[OH2:35]>>[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[O:18][CH2:19][CH:20]1[CH:21]=[CH:22][CH2:23]1
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Name
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Cc1ccc(S(=O)(=O)[O-])c(C2CC(COCc3ccccc3)C2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)[O-])c(C2CC(COCc3ccccc3)C2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Type
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product
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Smiles
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C1=CC(COCc2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |